molecular formula C8H13ClN2 B1496843 (S)-3-(1-aminoethyl)aniline hydrochloride

(S)-3-(1-aminoethyl)aniline hydrochloride

Cat. No.: B1496843
M. Wt: 172.65 g/mol
InChI Key: GLWBUAHIPLTXIQ-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(1-aminoethyl)aniline hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to an aniline ring. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-aminoethyl)aniline hydrochloride typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 3-(1-nitroethyl)aniline in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This approach allows for better control over reaction conditions and improved yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient conversion of the nitro compound to the desired amine.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-aminoethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

(S)-3-(1-aminoethyl)aniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1-aminoethyl)aniline hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of target molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-aminoethyl)aniline hydrochloride
  • (S)-2-(1-aminoethyl)aniline hydrochloride

Uniqueness

(S)-3-(1-aminoethyl)aniline hydrochloride is unique due to its specific substitution pattern on the aniline ring, which influences its chemical reactivity and biological activity. The position of the aminoethyl group affects the compound’s ability to interact with molecular targets, making it distinct from its isomers.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]aniline;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6H,9-10H2,1H3;1H/t6-;/m0./s1

InChI Key

GLWBUAHIPLTXIQ-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)N)N.Cl

Canonical SMILES

CC(C1=CC(=CC=C1)N)N.Cl

Origin of Product

United States

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